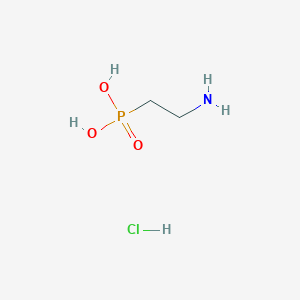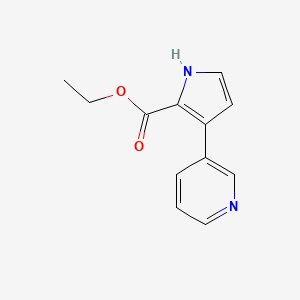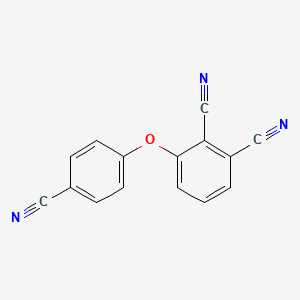
2-(2-Hydroxy-2-propyl)cyclohexene-1-boronic Acid Pinacol Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxy-2-propyl)cyclohexene-1-boronic acid pinacol ester is a boronic ester compound that has garnered significant interest in organic chemistry due to its versatile reactivity and utility in various synthetic applications. Boronic esters are known for their role in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds. This compound, in particular, is valued for its stability and reactivity, making it a useful intermediate in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-2-propyl)cyclohexene-1-boronic acid pinacol ester typically involves the reaction of cyclohexene with a boronic acid derivative in the presence of a pinacol protecting group. One common method involves the hydroboration of cyclohexene followed by oxidation to form the boronic acid, which is then esterified with pinacol to yield the desired boronic ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure efficient production. The use of continuous flow reactors and other advanced techniques can enhance the scalability and efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxy-2-propyl)cyclohexene-1-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester back to the parent hydrocarbon or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura coupling reactions, along with bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling with an aryl halide would yield a biaryl compound, while oxidation might produce a boronic acid derivative .
Applications De Recherche Scientifique
2-(2-Hydroxy-2-propyl)cyclohexene-1-boronic acid pinacol ester has numerous applications in scientific research:
Mécanisme D'action
The mechanism by which 2-(2-Hydroxy-2-propyl)cyclohexene-1-boronic acid pinacol ester exerts its effects involves the formation and cleavage of boron-carbon bonds. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the new carbon-carbon bond . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological contexts .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid pinacol ester: Another boronic ester used in similar coupling reactions.
Cyclohexene-1-boronic acid pinacol ester: A closely related compound with similar reactivity.
Naphthalene-2-boronic acid pinacol ester: Used in organic synthesis and pharmaceutical research.
Uniqueness
2-(2-Hydroxy-2-propyl)cyclohexene-1-boronic acid pinacol ester is unique due to its specific structure, which imparts distinct reactivity and stability. Its hydroxypropyl group provides additional functionalization options, making it a versatile intermediate in various synthetic pathways .
Propriétés
Formule moléculaire |
C15H27BO3 |
|---|---|
Poids moléculaire |
266.19 g/mol |
Nom IUPAC |
2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexen-1-yl]propan-2-ol |
InChI |
InChI=1S/C15H27BO3/c1-13(2,17)11-9-7-8-10-12(11)16-18-14(3,4)15(5,6)19-16/h17H,7-10H2,1-6H3 |
Clé InChI |
IQWRSDMDYXRODP-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(CCCC2)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid](/img/structure/B13710536.png)


![4-(methoxymethyl)-6-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B13710551.png)
![(1S)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13710554.png)





